N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

Catalog No.
S2923620
CAS No.
328254-94-0
M.F
C20H12ClN3O4
M. Wt
393.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitro...

CAS Number

328254-94-0

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

Molecular Formula

C20H12ClN3O4

Molecular Weight

393.78

InChI

InChI=1S/C20H12ClN3O4/c21-16-10-9-14(24(26)27)11-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25)

InChI Key

KEZXHDXKUKBXKJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Solubility

not available

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazole ring, a phenyl group, and a nitrobenzamide moiety. The compound's molecular formula is C20H12ClN3O4, and it has a molecular weight of 393.8 g/mol. The presence of the benzoxazole ring, which is a heterocyclic aromatic compound, contributes to the compound's potential biological activity and reactivity in

The chemical reactivity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can be attributed to the presence of multiple functional groups. Key reactions include:

  • Electrophilic Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution due to its electron-rich nature.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron or zinc in acidic conditions.
  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for various applications.

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide exhibits notable biological activities, particularly as an inhibitor for specific biological targets. Research has indicated that compounds with similar structures may act as ligands for nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in metabolic regulation and inflammation .

In vitro studies have shown that these compounds can modulate gene expression related to cell proliferation and differentiation, making them candidates for therapeutic applications in cancer treatment and metabolic disorders .

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves several steps:

  • Formation of Benzoxazole: The initial step often involves the cyclization of o-amino phenols with carboxylic acids or their derivatives to form the benzoxazole core.
  • Benzamide Formation: The introduction of the nitro group is achieved through nitration of an appropriate phenolic precursor followed by coupling with an amine to form the amide bond.
  • Chlorination: The final step involves chlorination at the 2-position of the nitrobenzamide using reagents such as thionyl chloride or phosphorus oxychloride.

These methods allow for the controlled synthesis of this compound while enabling variations in substituents to optimize biological activity.

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has potential applications in various fields:

  • Pharmaceuticals: As a potential therapeutic agent targeting PPARγ, it may be useful in treating metabolic diseases and certain cancers.
  • Agriculture: Similar compounds have been explored for their herbicidal and insecticidal properties, suggesting possible applications in pest management .
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide focus on its binding affinity to biological targets such as nuclear receptors. Research indicates that this compound can interact with corepressor proteins like NCOR1 and NCOR2, influencing gene expression related to metabolic regulation . These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide, notably:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-[4-(ethylphenyl)-1,3-benzoxazol-5-yl]benzamideContains ethyl substitution on phenylPPARγ antagonist
N-(4-methylphenyl)-5-nitrobenzamideLacks benzoxazole but retains nitrobenzamideAntiproliferative
5-Chloro-N-[4-(methylphenyl)-1,3-benzoxazol-2-yl]benzamideSimilar benzoxazole structureAnti-inflammatory

These compounds demonstrate varying degrees of biological activity while maintaining similar structural motifs. The presence of different substituents affects their pharmacological profile and potential applications.

XLogP3

4.7

Dates

Modify: 2023-08-17

Explore Compound Types